molecular formula C25H21Br2P B052951 (4-Bromobenzyl)Triphenylphosphonium Bromide CAS No. 51044-13-4

(4-Bromobenzyl)Triphenylphosphonium Bromide

Cat. No.: B052951
CAS No.: 51044-13-4
M. Wt: 512.2 g/mol
InChI Key: FQJYKXVQABPCRA-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

It’s known that the compound has a positive charge, with free bromide ions acting as counter anions .

Mode of Action

The compound’s structure, which includes a (4-bromobenzyl)triphenylphosphonium (4BTP) molecule, one bromide ion, and one ethanol molecule , suggests that it may interact with its targets through ionic interactions.

Biochemical Pathways

It’s known that 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using oxone , indicating that it may participate in oxidation reactions.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have some degree of bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromobenzyl)Triphenylphosphonium Bromide can be synthesized through a reaction between triphenylphosphine and 4-bromobenzyl bromide. The reaction typically involves the following steps :

  • Dissolve triphenylphosphine in toluene.
  • Add 4-bromobenzyl bromide dropwise to the solution with ice-cooling.
  • Stir the mixture at room temperature for about 2 hours.
  • Filter the formed solid and wash it with toluene and dry petroleum ether to remove any unreacted triphenylphosphine.

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)Triphenylphosphonium Bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromobenzyl)Triphenylphosphonium Bromide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its bromobenzyl group provides distinct reactivity compared to other phosphonium salts, making it valuable in various synthetic applications .

Properties

IUPAC Name

(4-bromophenyl)methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJYKXVQABPCRA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369263
Record name (4-Bromobenzyl)Triphenylphosphonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51044-13-4
Record name (4-Bromobenzyl)Triphenylphosphonium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromobenzyl)triphenylphosphonium Bromide
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Synthesis routes and methods I

Procedure details

25.2 g (101 mmol) of 4-bromobenzylbromide and 100 mL of acetone were put into a 200 mL conical flask, and then 29.1 g (111 mmol) of triphenylphosphine was added thereto. Thereafter, this mixture was stirred at room temperature for 23 hours to be reacted. After the reaction, a precipitate in the reaction mixture was collected by suction filtration. Then, 50.5 g of objective 4-bromobenzyltriphenylphosphonium bromide was obtained as a white powdered solid in a yield of 98%. Synthetic scheme of 4-bromobenzyltriphenylphosphonium bromide is illustrated below (synthetic scheme a-1).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Triphenylphosphine and benzene were added to 4-bromobenzyl bromide, and then the mixture was refluxed for 12 hours, resulting in 4-bromobenzyltriphenylphosphonium bromide (G) (yield: 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 1-bromo-4-(bromomethyl)benzene (5 g) and triphenylphosphine (5.24 g) in xylene (20 mL) were heated to reflux for 18 hours. The reaction mixture was cooled, filtered, washed with hexane, and dried under vacuum to afford the title compound (8 g). Mass (m/z): 433.9 (M++1)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

First, 25.2 g (101 mmol) of 4-bromobenzyl bromide and 100 mL of acetone were put into a 200 mL conical flask, and 29.1 g (111 mmol) of triphenylphosphine was added thereto. The mixture was stirred for 23 hours at room temperature. After the reaction, a precipitate in the reaction mixture was collected by suction filtration to give 50.5 g of a white powdered solid of (4-bromobenzyl)triphenylphosphoniumbromide (yield: 97.6%). A synthesis scheme (f-1) of (4-bromobenzyl)triphenylphosphoniumbromide is shown below.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromobenzyl)Triphenylphosphonium Bromide
Reactant of Route 2
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(4-Bromobenzyl)Triphenylphosphonium Bromide
Reactant of Route 3
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(4-Bromobenzyl)Triphenylphosphonium Bromide
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(4-Bromobenzyl)Triphenylphosphonium Bromide
Reactant of Route 5
(4-Bromobenzyl)Triphenylphosphonium Bromide
Reactant of Route 6
(4-Bromobenzyl)Triphenylphosphonium Bromide
Customer
Q & A

Q1: What is the crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate?

A1: this compound ethanol solvate crystallizes in the orthorhombic system, specifically in the space group Pccn (no. 56). The unit cell dimensions are as follows: a = 20.173(5) Å, b = 12.224(3) Å, and c = 18.858(5) Å. The unit cell volume (V) is 4650.2(19) Å3, and it contains four molecules (Z = 4). []

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